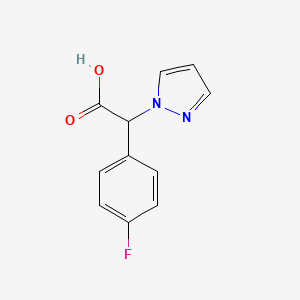

2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-pyrazol-1-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-9-4-2-8(3-5-9)10(11(15)16)14-7-1-6-13-14/h1-7,10H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMGDSCFGSJSNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Pyrazole Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Pyrazole acetic acid derivatives represent a privileged scaffold in medicinal chemistry, underpinning the structure of numerous compounds with a wide array of biological activities.[1][2][3][4] Their therapeutic potential is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as their interactions with biological targets. This guide provides a comprehensive exploration of the key physicochemical characteristics of pyrazole acetic acid derivatives, offering insights into their synthesis, structural analysis, and the interplay between their molecular features and biological function.

Introduction: The Significance of the Pyrazole Acetic Acid Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many pharmaceuticals.[2][4][5] The incorporation of an acetic acid moiety introduces a crucial functional group that can significantly influence a molecule's properties. This combination gives rise to a class of compounds with remarkable versatility, demonstrating activities ranging from anti-inflammatory and analgesic to anticancer and antimicrobial.[1][2][4][5][6] Understanding the physicochemical underpinnings of these activities is paramount for the rational design of new and improved therapeutic agents.

This guide will delve into the critical physicochemical parameters of pyrazole acetic acid derivatives, including their synthesis, spectroscopic and crystallographic characterization, and the computational approaches used to predict their behavior.

Synthetic Strategies: Building the Core Scaffold

The synthesis of pyrazole acetic acid derivatives can be approached through several established routes. A common and versatile method is the Knorr pyrazole synthesis and its variations, which involves the condensation of a β-ketoester with a hydrazine derivative.[7][8] Another prevalent strategy utilizes the Vilsmeier-Haack reagent for the formylation of hydrazones, leading to 4-formylpyrazoles that can be further elaborated into the desired acetic acid derivatives.[1][9][10]

Generalized Synthetic Workflow

A typical synthetic pathway often commences with the formation of a pyrazole core, followed by the introduction or modification of the acetic acid side chain. The choice of reagents and reaction conditions is critical in controlling regioselectivity and achieving desired yields.

Caption: A representative workflow for the synthesis of pyrazole acetic acid derivatives.

Experimental Protocol: Vilsmeier-Haack Cyclization

This protocol outlines a general procedure for the synthesis of a 4-formylpyrazole intermediate, a key precursor for many pyrazole acetic acid derivatives.[1][10]

Materials:

-

Substituted acetophenone

-

Phenylhydrazine

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Appropriate solvents for workup and purification (e.g., ethyl acetate, hexane)

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve the substituted acetophenone and an equimolar amount of phenylhydrazine in a suitable solvent like ethanol. Add a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and isolate the hydrazone product, typically by filtration or solvent evaporation.

-

Vilsmeier-Haack Reagent Preparation: In a separate flask under an inert atmosphere, cool DMF and slowly add an equimolar amount of POCl₃ while stirring. Maintain the temperature below 5°C.

-

Cyclization: Slowly add the prepared hydrazone to the Vilsmeier-Haack reagent. Allow the reaction to stir at room temperature for several hours or until TLC indicates the consumption of the starting material.

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude 4-formylpyrazole by column chromatography or recrystallization.

Structural Elucidation and Characterization

The definitive characterization of pyrazole acetic acid derivatives relies on a combination of spectroscopic and crystallographic techniques. These methods provide unambiguous evidence of the molecular structure and conformation.

Spectroscopic Analysis

A suite of spectroscopic techniques is employed to confirm the identity and purity of synthesized compounds.

| Spectroscopic Technique | Information Obtained | Typical Chemical Shifts/Frequencies |

| ¹H NMR | Provides information about the proton environment, including the number of protons, their chemical shifts, and coupling patterns.[11][12][13][14] | - Pyrazole ring protons: δ 6.0-8.5 ppm- Methylene (-CH₂) protons: δ 3.0-4.0 ppm- Carboxylic acid (-COOH) proton: δ 10.0-13.0 ppm (often broad) |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule.[11][12][13][14] | - Pyrazole ring carbons: δ 100-150 ppm- Methylene (-CH₂) carbon: δ 30-50 ppm- Carboxylic acid carbonyl carbon: δ 170-185 ppm |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies.[11][15][16][17] | - O-H stretch (carboxylic acid): 2500-3300 cm⁻¹ (broad)- C=O stretch (carboxylic acid): 1700-1725 cm⁻¹- C=N stretch (pyrazole ring): 1590-1650 cm⁻¹ |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern of the molecule.[11][15][16] | The molecular ion peak (M+) and characteristic fragment ions corresponding to the loss of the carboxylic acid group or other substituents. |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[11][17][18][19][20] This technique is invaluable for confirming stereochemistry and understanding intermolecular interactions that influence solid-state properties.[18][19]

Caption: The workflow for single-crystal X-ray diffraction analysis.

Key Physicochemical Properties and Their Implications

The physicochemical properties of pyrazole acetic acid derivatives are critical determinants of their pharmacokinetic and pharmacodynamic behavior.

Acidity (pKa)

The carboxylic acid moiety imparts acidic properties to these derivatives. The acid dissociation constant (pKa) is a crucial parameter that influences the ionization state of the molecule at physiological pH.[21] This, in turn, affects solubility, membrane permeability, and binding to target proteins. The pKa can be modulated by the electronic effects of substituents on the pyrazole ring.[21]

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an organic and an aqueous phase.[22] It is a key factor in determining a drug's ability to cross biological membranes. The pyrazole ring itself contributes to the lipophilicity, and this can be fine-tuned by the introduction of various substituents.[22][23]

Solubility

Aqueous solubility is a prerequisite for drug absorption and distribution. The presence of the polar carboxylic acid group generally enhances water solubility, especially in its ionized form. However, the overall solubility is a balance between the hydrophilic character of the acetic acid group and the lipophilic nature of the pyrazole core and its substituents.[23]

Computational Approaches in Property Prediction

Computational chemistry plays an increasingly vital role in the study of pyrazole derivatives, enabling the prediction of their properties and guiding the design of new molecules.[7][24]

Quantum Mechanical Calculations

Methods like Density Functional Theory (DFT) can provide detailed insights into the electronic structure, molecular geometry, and reactivity of pyrazole acetic acid derivatives.[18][24][25] These calculations can be used to predict properties such as dipole moments and Mulliken charges on atoms.

Molecular Docking

Molecular docking simulations are used to predict the binding mode and affinity of a ligand to its biological target.[7][18][24][25] This technique is instrumental in understanding structure-activity relationships (SAR) and in the virtual screening of compound libraries to identify potential drug candidates.[7][18]

Caption: A generalized workflow for molecular docking studies.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole acetic acid derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. For example, the introduction of electron-withdrawing groups can influence the acidity of the carboxylic acid and may enhance interactions with target proteins.[6][26] The spatial arrangement of substituents is also critical, as it dictates the overall shape of the molecule and its ability to fit into a binding pocket.

Conclusion and Future Perspectives

Pyrazole acetic acid derivatives remain a fertile ground for drug discovery and development. A thorough understanding of their physicochemical properties is essential for the rational design of new compounds with improved efficacy and safety profiles. The integration of synthetic chemistry, advanced analytical techniques, and computational modeling will continue to drive innovation in this important class of molecules. Future research will likely focus on the development of more efficient and sustainable synthetic methods, as well as the exploration of novel biological targets for these versatile compounds.

References

-

Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI. Available from: [Link]

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available from: [Link]

-

Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. Available from: [Link]

-

Synthesis, Characterization and Anti-oxidant Activity of some Novel Pyrazoline derivatives. Available from: [Link]

-

Current status of pyrazole and its biological activities. PMC. Available from: [Link]

-

Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Available from: [Link]

-

Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. Available from: [Link]

-

A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available from: [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. Available from: [Link]

-

Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Available from: [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Available from: [Link]

-

Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation | Request PDF. ResearchGate. Available from: [Link]

-

Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. Available from: [Link]

-

Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Available from: [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PMC. Available from: [Link]

-

Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Semantic Scholar. Available from: [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available from: [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available from: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. Available from: [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available from: [Link]

-

Synthesis and NMR Spectroscopic Data of Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin. Available from: [Link]

-

Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available from: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

-

pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. Available from: [Link]

-

Synthesis and Evalution of Pyrazole Derivatives by Different Method. Available from: [Link]

Sources

- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orientjchem.org [orientjchem.org]

- 4. jchr.org [jchr.org]

- 5. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. stm.bookpi.org [stm.bookpi.org]

- 10. pharmajournal.net [pharmajournal.net]

- 11. mdpi.com [mdpi.com]

- 12. connectjournals.com [connectjournals.com]

- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 14. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]

- 15. rjptonline.org [rjptonline.org]

- 16. ijtsrd.com [ijtsrd.com]

- 17. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 22. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rroij.com [rroij.com]

- 24. eurasianjournals.com [eurasianjournals.com]

- 25. researchgate.net [researchgate.net]

- 26. epj-conferences.org [epj-conferences.org]

A Technical Guide to the Spectroscopic Characterization of 2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, scientists, and drug development professionals. It details the theoretical ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, underpinned by established principles of spectroscopic interpretation and comparative analysis with structurally analogous molecules. Furthermore, this guide outlines detailed, field-proven protocols for the acquisition of each type of spectroscopic data, ensuring a self-validating system for experimental work. The causality behind experimental choices is explained, providing a deeper understanding of the characterization process.

Introduction

2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid is a heterocyclic carboxylic acid derivative with potential applications in medicinal chemistry and materials science. The unique combination of a fluorophenyl group, a pyrazole ring, and a carboxylic acid moiety suggests that this molecule could exhibit interesting biological activities and chemical properties. Accurate and comprehensive structural elucidation is the cornerstone of any research and development involving novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide is structured to provide a detailed predictive analysis of the spectroscopic signature of 2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid. While experimental data for this specific molecule is not widely published, the predictions herein are based on the well-established principles of spectroscopy and data from structurally related pyrazole-containing carboxylic acids.[1][2][3] This document is intended to serve as a valuable resource for researchers in confirming the identity and purity of synthesized 2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid.

Caption: Predicted fragmentation pathway for 2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid.

5.3. Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this type of molecule, as it is a soft ionization technique that often keeps the molecular ion intact.

-

Instrument Setup:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Set the appropriate ion source parameters (e.g., capillary voltage, gas flow rates, temperature).

-

Set the mass analyzer to scan a relevant mass range (e.g., m/z 50-500).

-

-

Data Acquisition: Acquire the mass spectrum. For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information.

-

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid. The provided protocols offer a robust framework for the experimental acquisition of this data. While these predictions are based on sound scientific principles and data from analogous structures, experimental verification is essential for unequivocal structure confirmation. This guide serves as a valuable starting point for researchers working with this and related compounds, facilitating the interpretation of experimental data and ensuring the scientific integrity of their findings.

References

-

Dergipark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]

Sources

"biological activity screening of novel pyrazole compounds"

Biological Activity Screening of Novel Pyrazole Compounds: A Comprehensive Technical Guide

Foreword by the Senior Application Scientist In medicinal chemistry, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is universally recognized as a "privileged scaffold"[1]. Its unique tautomeric nature allows it to act simultaneously as a hydrogen bond donor and acceptor, making it highly adept at interacting with diverse biological targets, particularly the ATP-binding hinge regions of kinases[2][3]. However, this inherent binding promiscuity means that without a rigorously designed screening cascade, researchers risk advancing compounds with severe off-target liabilities.

This whitepaper outlines a self-validating, field-proven framework for the biological activity screening of novel pyrazole compounds. By bridging the gap between biochemical target engagement and phenotypic cellular responses, we establish a robust methodology for hit triage and lead optimization.

The Architecture of a Self-Validating Screening Cascade

To ensure scientific integrity, a screening workflow cannot rely on a single assay endpoint. It must be a self-validating system where in silico predictions are biochemically verified, and biochemical engagement is functionally validated in living cells.

Fig 1: End-to-end biological screening workflow for novel pyrazole compounds.

Phase 1: Primary Target-Based Screening (Biochemical)

Because many pyrazole derivatives (such as pyrazolone and benzofuran-pyrazole hybrids) are designed as ATP-competitive kinase inhibitors[3][4], the primary screen must isolate the interaction between the compound and the purified enzyme.

We utilize the ADP-Glo™ Kinase Assay for this phase. Causality Check: Why ADP-Glo instead of traditional radiometric assays? Radiometric assays (using ³²P-ATP) pose safety and disposal challenges. ADP-Glo is a homogeneous luminescent assay that measures the depletion of ATP by quantifying the generated ADP[4]. It is universally applicable to any kinase and provides a high signal-to-background ratio, which is critical for identifying low-nanomolar pyrazole inhibitors.

Protocol 1: ADP-Glo Kinase Inhibition Assay (JAK2/JAK3 Targeting)

This protocol is optimized for screening pyrazolone-derived inhibitors against Janus Kinases (JAKs), a common target for anti-inflammatory and anticancer pyrazoles[4].

Materials:

-

Recombinant human JAK2 or JAK3 enzyme (2.5 ng/μL)

-

Poly(Glu, Tyr) substrate (2 ng/μL)

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

-

ATP (5 μM)

-

Positive Control: Tofacitinib[4]

-

ADP-Glo™ Reagent and Kinase Detection Reagent

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the novel pyrazole compounds in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the Kinase Buffer. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can denature the kinase.

-

Reaction Assembly: In a 384-well plate, combine 2.5 ng/μL of JAK2/3 enzyme, 2 ng/μL of Poly(Glu, Tyr) substrate, and the diluted pyrazole compound.

-

Why Poly(Glu, Tyr)? It acts as a universal, non-specific substrate for tyrosine kinases, ensuring that the rate-limiting step of the assay is the kinase's intrinsic activity and its inhibition by the pyrazole, rather than substrate affinity.

-

-

Initiation: Add 5 μM ATP to initiate the reaction. Incubate at room temperature for 60 minutes.

-

ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to the reaction. Incubate for 40 minutes.

-

Causality: This reagent actively depletes any unreacted ATP in the well, ensuring that the subsequent luminescence signal is strictly proportional to the ADP generated by the kinase, thereby eliminating background noise.

-

-

Signal Generation: Add the Kinase Detection Reagent. This converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

-

Quantification: Read the luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Fig 2: Mechanism of action: Pyrazole-mediated inhibition of the JAK/STAT signaling pathway.

Phase 2: Secondary Phenotypic Screening (Cellular)

A compound may exhibit sub-nanomolar affinity in a biochemical assay but fail entirely in vitro due to poor membrane permeability or rapid cellular efflux. Therefore, secondary screening evaluates the phenotypic consequence of the pyrazole—typically cell viability and proliferation[5]. For broad-spectrum anticancer pyrazoles, screening against the NCI-60 human tumor cell line panel is the industry standard[3].

Protocol 2: Cell Viability and IC₅₀ Determination via MTT Assay

This colorimetric assay measures the metabolic activity of cells, serving as a reliable indicator of cell viability[5].

Materials:

-

Selected cancer cell lines (e.g., HCT116, MCF-7)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in 96-well flat-bottom sterile plates at a density of 5,000–10,000 cells/well (depending on the doubling time of the specific cell line). Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.

-

Compound Treatment: Aspirate the old media. Add 100 µL of fresh medium containing serial dilutions of the pyrazole inhibitor.

-

Self-Validation Requirement: You must include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) to prove that cytotoxicity is caused by the pyrazole, not the solvent[5]. Also, include a "no-cell control" for background subtraction.

-

-

Incubation: Incubate for the desired treatment period (typically 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of the MTT solution (5 mg/mL) directly to each well. Incubate for 2 to 4 hours in the dark.

-

Causality: Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into purple formazan crystals via mitochondrial succinate dehydrogenase. Dead cells lose this enzymatic capability.

-

-

Formazan Solubilization: Carefully aspirate the media without disturbing the crystals at the bottom. Add 150 µL of DMSO to each well.

-

Why DMSO? Formazan crystals are highly insoluble in aqueous culture media. DMSO rapidly permeabilizes the cell membrane and dissolves the crystals, providing a homogenous solution for accurate spectrophotometric quantification.

-

-

Quantification: Read the absorbance at 490-570 nm using a microplate reader[5].

Data Synthesis & Hit Triage

Once primary and secondary screening data are acquired, the results must be synthesized to identify lead candidates. A high-quality pyrazole candidate should demonstrate a strong correlation between its enzymatic IC₅₀ and its cellular IC₅₀, alongside a high Selectivity Index (SI) to minimize off-target toxicity.

Table 1: Representative Biological Activity Profile of Selected Pyrazole Derivatives

| Compound ID | Core Scaffold | Primary Target | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (µM) - HCT116 | Selectivity Index | Reference |

| TK4g | Pyrazolone | JAK2 | 12.61 | 1.2 | >100 | [4] |

| TK4b | Pyrazolone | JAK3 | 15.80 | 2.5 | 85 | [4] |

| 3d | Benzofuran-Pyrazole | Multi-kinase | 45.20 | 0.01 | 50 | [3] |

| Tofacitinib | Pyrrolo-pyrimidine | JAK3 (Control) | 3.20 | 0.8 | N/A | [4] |

Data Interpretation Note: Notice how Compound 3d exhibits a highly potent cellular IC₅₀ (0.01 µM) despite a moderate enzymatic IC₅₀ (45.20 nM). In drug development, this often indicates that the compound is acting as a multi-kinase inhibitor (hitting multiple redundant survival pathways simultaneously) or possesses exceptional intracellular accumulation properties[3]. Conversely, compounds like TK4g show highly specific, target-driven inhibition[4].

Conclusion

The successful development of pyrazole-based therapeutics requires a disciplined, multi-tiered screening strategy. By anchoring our workflows in robust biochemical assays (like ADP-Glo) to confirm target engagement, and validating those findings with rigorous phenotypic assays (like MTT/NCI-60), we create a self-validating data package. This ensures that only the most biologically viable, membrane-permeable, and target-specific pyrazole compounds advance to in vivo pharmacokinetic and pharmacodynamic profiling.

References

-

[1] Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. URL:

-

[2] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC (National Institutes of Health). URL:

-

[5] Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. BenchChem. URL:

-

[4] Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. u:scholar. URL:

-

[3] Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Publishing. URL:

Sources

- 1. jchr.org [jchr.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00553A [pubs.rsc.org]

- 4. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Architecture of Activity: A Technical Guide to Structure-Activity Relationship (SAR) Studies of Pyrazole Derivatives

Introduction: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that can be readily modified to interact with a wide array of biological targets.[2] This versatility has led to the development of numerous clinically successful drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the phosphodiesterase inhibitor sildenafil.[1]

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of pyrazole derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and the resulting biological activities. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the rational design of novel pyrazole-based therapeutics. We will delve into the SAR of pyrazoles in key therapeutic areas, provide detailed experimental protocols for their synthesis and evaluation, and explore the computational methodologies that accelerate the drug discovery process.

Core Principles of Pyrazole SAR: Decoding the Pharmacophore

The pharmacological versatility of the pyrazole nucleus stems from its distinct chemical features and the amenability of its scaffold to substitution at four key positions: the two nitrogen atoms (N1 and N2, though substitution typically occurs at N1) and the three carbon atoms (C3, C4, and C5). Understanding the influence of substituents at these positions is fundamental to rational drug design.

-

N1-Substitution: The substituent at the N1 position often plays a crucial role in determining the compound's pharmacokinetic properties and its interaction with the target protein. Large, hydrophobic groups at this position can enhance binding to hydrophobic pockets in enzymes and receptors. For instance, in many kinase inhibitors, an aryl or substituted aryl group at N1 is essential for activity.[3]

-

C3-Substitution: The C3 position is frequently a key interaction point with the biological target. Substituents here can act as hydrogen bond donors or acceptors, or engage in hydrophobic interactions. The nature of the C3 substituent can significantly influence potency and selectivity.

-

C4-Substitution: The C4 position is often a point for modulating the electronic properties and planarity of the pyrazole ring. Electrophilic substitution reactions typically occur at this position.[1] Modifications at C4 can also be used to attach linkers to other pharmacophoric groups or to fine-tune the overall shape and size of the molecule.

-

C5-Substitution: Similar to the C3 position, substituents at C5 are critical for target engagement. In many bioactive pyrazoles, the C3 and C5 positions bear different aryl groups, leading to a "diaryl pyrazole" motif. The nature and substitution pattern of these aryl rings are pivotal for activity.

The following diagram illustrates the general structure of a substituted pyrazole, highlighting the key positions for chemical modification.

Caption: Inhibition of CDK2 by pyrazole derivatives disrupts cell cycle progression.

SAR in Antimicrobial Drug Discovery: Combating Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated promising antibacterial and antifungal activities, making them an attractive scaffold for the development of new anti-infective drugs. [4] Key SAR Insights for Antimicrobial Activity:

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro or halo groups, on the aryl rings attached to the pyrazole core often enhances antimicrobial activity. [5]* Thiazole and Thioxo-thiazolidinone Moieties: Hybrid molecules incorporating pyrazole with other heterocyclic systems like thiazole or thioxo-thiazolidinone have shown potent antibacterial activity.

-

N1-Substitution: The nature of the substituent at the N1 position can influence the spectrum of activity. For example, an unsubstituted N1-H may be favorable for activity against certain bacterial strains.

| Compound ID | Key Structural Features | Target Organism | MIC (µg/mL) | Reference |

| 5 | 3-(4-chlorophenyl)-5-((1-phenyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one | S. aureus | 8 | [6] |

| 6 | 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile | MRSA | 25.1 µM | [2] |

| 7 | N'-(1-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-ylmethylene)benzohydrazide | E. coli | 16 | [6] |

| 8 | 1,3-diphenyl-5-(4-nitrophenyl)-1H-pyrazole | C. albicans | 4 | [6] |

Table 2. Antimicrobial activity of representative pyrazole derivatives.

SAR in Anti-inflammatory Drug Discovery: Beyond COX Inhibition

The discovery of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, highlighted the potential of pyrazole derivatives as anti-inflammatory agents. [7]The SAR for COX inhibition is well-defined, with the 1,5-diarylpyrazole scaffold being a key pharmacophore.

Key SAR Insights for Anti-inflammatory Activity:

-

1,5-Diarylpyrazole Core: The presence of aryl rings at the N1 and C5 positions is critical for COX-2 selectivity.

-

Para-Sulfonamide/Methylsulfonyl Group: A sulfonamide or methylsulfonyl group at the para-position of the N1-phenyl ring is a hallmark of selective COX-2 inhibitors, as it allows for interaction with a side pocket in the COX-2 active site.

-

C3-Substituent: Small, non-polar substituents at the C3 position, such as a trifluoromethyl group, are often beneficial for activity.

Experimental Protocols: From Synthesis to Biological Evaluation

The successful execution of SAR studies relies on robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for a common synthesis route to pyrazole derivatives and a standard in vitro assay for evaluating their anticancer activity.

Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives via Knorr Pyrazole Synthesis

This protocol describes a classic and versatile method for the synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazines.

Materials:

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

-

Hydrazine derivative (e.g., phenylhydrazine)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) plate and chamber

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the 1,3-dicarbonyl compound (10 mmol) in absolute ethanol (30 mL).

-

Addition of Reagents: To the stirred solution, add the hydrazine derivative (10 mmol) dropwise at room temperature.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure.

-

Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent to yield the pure 1,3,5-trisubstituted pyrazole. [8]

MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplate

-

Test compounds (pyrazole derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve. [9] The following diagram illustrates the general workflow for the synthesis and biological evaluation of pyrazole derivatives.

Caption: A typical workflow for SAR studies of pyrazole derivatives.

Computational Approaches in Pyrazole SAR: Rationalizing and Predicting Activity

Computational chemistry plays an indispensable role in modern SAR studies, providing insights into the molecular basis of activity and guiding the design of new compounds. [10]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. [11]By identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence activity, QSAR can be used to predict the potency of newly designed pyrazole derivatives.

-

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. [12]Docking studies can reveal the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between a pyrazole derivative and its biological target, providing a rational basis for the observed SAR.

-

Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. [13]Pharmacophore models derived from a set of active pyrazole derivatives can be used to screen virtual libraries for new compounds with the desired activity.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The wealth of information on the structure-activity relationships of pyrazole derivatives provides a solid foundation for the rational design of new drugs with improved potency, selectivity, and pharmacokinetic profiles. The integration of traditional medicinal chemistry approaches with modern computational techniques will undoubtedly accelerate the development of the next generation of pyrazole-based medicines. As our understanding of the molecular basis of disease deepens, the versatility of the pyrazole nucleus will ensure its continued prominence in the field of drug discovery for years to come.

References

- Wurz, R. P., et al. (2009). Discovery of 1-(2,6-difluorobenzoyl)-3-[(1R)-1-(2-ureidoethyl)]-1H-pyrazole-5-carboxamide (VX-745), a potent and selective p38 MAP kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(21), 6143-6147.

- El-Sayed, M. A. A., et al. (2012). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 55(11), 5263-5273.

- Abdel-Aziz, A. A. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3179.

- Kumar, A., et al. (2022). Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies. Molecular Diversity, 27(4), 1547-1566.

- Faria, J. V., et al. (2018).

- BenchChem. (2025).

- Hilaris Publisher. (2024). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Journal of Computer Science & Systems Biology.

- Juniper Publishers. (2023). Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for T. Biomedical Journal of Scientific & Technical Research.

- Atlantis Press. (2022). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. Proceedings of the 2nd International Conference on Chemical, Biological, and Environmental Sciences (ICCBES 2022).

- El-Gamal, M. I., et al. (2018). Synthesis, antimicrobial activity, pharmacophore modeling and molecular docking studies of new pyrazole-dimedone hybrid architectures. Chemistry Central Journal, 12(1), 27.

- Chemical Reviews Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8(8), 867-882.

- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523.

- Kim, B. H., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). International Journal of Molecular Sciences, 26(9), 4721.

- Al-Warhi, T., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 13(20), 1787-1804.

- Singh, P., & Kumar, A. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry.

- Taylor & Francis Online. (2021). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives.

- MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 897.

- Global Academia. (2025). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. Bima Journal of Science and Technology, 9(2B), 85-94.

- Al-Warhi, T., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 56(2), 589-596.

- Das, S., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Scientific Reports, 12(1), 12345.

- El-Gazzar, M. G., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(1), 123-135.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 9. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 10. Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"discovery of pyrazole-containing natural products"

Topic: The Pyrazole Paradigm: Biosynthetic Origins and Discovery of N-N Bonded Natural Products Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Natural Product Chemists, and Synthetic Biologists

Executive Summary

While pyrazoles are ubiquitous in synthetic pharmacopeia (e.g., Celecoxib, Sildenafil), they represent a "black swan" in natural products chemistry. The scarcity of naturally occurring pyrazoles is attributed to the high thermodynamic and kinetic barrier of forming the nitrogen-nitrogen (N–N) bond in biological systems. However, the recent elucidation of biosynthetic gene clusters (BGCs) for molecules like Pyrazofurin , Formycin , and Withasomnine has overturned the dogma that nature cannot easily synthesize this scaffold.

This guide provides a technical roadmap for the discovery, isolation, and characterization of pyrazole-containing natural products. It shifts the focus from serendipitous isolation to targeted genome mining based on the unique enzymology of N–N bond formation.

Part 1: The Biological N–N Bond Challenge

1.1 The Thermodynamic Barrier

In synthetic chemistry, pyrazoles are trivially synthesized via the condensation of hydrazines with 1,3-diketones (Knorr synthesis). Nature lacks a direct "hydrazine" precursor pool due to toxicity. Consequently, biological N–N bond formation requires specialized metalloenzymes or flavin-dependent oxidases to overcome the activation energy of coupling two nucleophilic nitrogen atoms.

1.2 The "Hidden" Pyrazoles

Many pyrazole natural products were historically misassigned as imidazoles or pyrroles due to the difficulty in distinguishing these isomers by standard 1H/13C NMR. The defining feature—the N–N bond—is often silent without specific 15N-heteronuclear correlation experiments.

Part 2: Biosynthetic Logic & Enzymology

The discovery of the pyf (pyrazofurin) and for (formycin) gene clusters has provided the template for modern discovery. The core logic relies on converting amino acid precursors (specifically Glutamate and Lysine) into a hydrazine intermediate, which then cyclizes.

2.1 Key Enzymatic Architectures

| Enzyme Class | Representative | Function | Mechanism |

| Flavin-dependent Monooxygenase | SznF homologues | N–N bond initiation | Oxidizes an amine to a hydroxylamine or nitroso intermediate, facilitating nucleophilic attack by a second nitrogen. |

| Glutamine Amidotransferase-like | ForJ / PyfG | N–N bond coupling | Catalyzes the direct coupling of L-Glutamate (or derivative) with a nitrogen donor to form the hydrazine linkage. |

| C-Glycosyltransferase | ForT / PrfT | Scaffold attachment | Attaches the pyrazole/hydrazine core to a ribose sugar, stabilizing the intermediate. |

2.2 The Pyrazofurin/Formycin Pathway (Bacterial Model)

The biosynthesis of Pyrazofurin (a C-nucleoside antibiotic) is the gold standard for understanding this chemistry.

-

Initiation: Lysine is oxidized.

-

Coupling: A dedicated enzyme (ForJ/PyfG) couples the oxidized nitrogen to Glutamate.

-

Cyclization: The linear hydrazine intermediate undergoes oxidative cyclization to close the pyrazole ring.

Visualization: Biosynthetic Logic of Pyrazole C-Nucleosides

Caption: Logical flow of N-N bond formation and pyrazole ring closure in bacterial C-nucleoside biosynthesis.

Part 3: Discovery Workflow (Genome Mining)

To discover new pyrazoles, one must not screen for the molecule, but for the machinery.

3.1 The "Anchor Gene" Strategy

Random screening of extracts is inefficient. Instead, use a sequence-based approach targeting the rarest step: the N–N bond formation.

Protocol: In Silico Mining

-

Query Generation: Use the amino acid sequence of ForJ (from Streptomyces candidus) or SznF (from Streptomyces achromogenes) as a query hook.

-

Search Database: BLASTp against the NCBI nr database or specific actinobacterial genomes.

-

Cluster Analysis: Use AntiSMASH to analyze the neighborhood of hits.

-

Validation Criteria: Look for the co-occurrence of a C-glycosyltransferase (if seeking nucleosides) or PKS/NRPS modules (if seeking hybrid alkaloids).

-

-

Prioritization: Discard clusters where the "N–N former" is associated with known piperazate (six-membered ring) pathways. Focus on clusters with unknown tailoring enzymes.

Visualization: Genome Mining Decision Tree

Caption: Decision matrix for prioritizing biosynthetic gene clusters (BGCs) capable of pyrazole formation.

Part 4: Isolation & Structure Elucidation Protocol

Isolating pyrazoles requires specific attention to pH and solvent polarity, as the ring is amphoteric.

4.1 Extraction & Purification

-

Culture: Ferment the prioritized Streptomyces strain in production media (e.g., ISP2 or R5) for 5–7 days.

-

Resin Adsorption: Use Diaion HP-20 resin (50 g/L) added 24 hours post-inoculation to capture secreted metabolites.

-

Elution: Wash resin with water, then elute with 100% Methanol.

-

Fractionation: Flash chromatography on C18. Pyrazoles are often polar; expect elution in 20–40% MeOH/Water fractions.

4.2 Critical Structure Elucidation (The 15N Mandate)

Standard 1H NMR is insufficient to prove a pyrazole structure definitively against imidazole or other isomers.

The Self-Validating Protocol:

-

1H-15N HMBC: This is the "smoking gun."

-

Observation: You must observe correlations between the ring protons and two distinct nitrogen signals.

-

Chemical Shift: Pyrazole nitrogens typically resonate between -130 to -180 ppm (relative to nitromethane).

-

-

1,1-ADEQUATE: If 15N is not accessible, use 1,1-ADEQUATE to trace the carbon-carbon connectivity. The C3-C4-C5 connectivity is distinct from the C2-C4-C5 pattern of imidazoles.

-

X-ray Crystallography: The ultimate validation, but often difficult for amorphous nucleosides.

| Technique | Purpose | Critical Observation for Pyrazole |

| 1H NMR | Initial Screen | Broad singlet for NH (if unsubstituted) at >12 ppm. |

| 13C NMR | Carbon Skeleton | C3/C5 signals often degenerate or close; C4 is shielded. |

| 15N HMBC | Validation | Cross-peaks to both N1 and N2. N-N coupling constant ( |

Part 5: Case Studies

5.1 Pyrazofurin (Bacterial) [1]

-

Source: Streptomyces candidus.

-

Significance: A potent antiviral and antitumor agent.[2]

-

Mechanism: Inhibits orotidine 5'-monophosphate decarboxylase (pyrimidine biosynthesis).[1]

-

Biosynthetic Insight: The discovery of the pyf cluster revealed that the pyrazole ring is constructed on the sugar, rather than attached to it later. This overturned previous "base-coupling" theories.

5.2 Withasomnine (Plant)

-

Source: Withania somnifera (Ashwagandha).[3]

-

Structure: A tricyclic alkaloid containing a pyrazole fused to a pyrrolidine.

-

Biosynthetic Distinction: Unlike the bacterial pathway (Glu/Lys based), plant pyrazoles like withasomnine are hypothesized to arise from amino acid precursors (Ornithine/Phenylalanine) via a distinct oxidative cyclization, likely involving plant-specific cytochrome P450s, though the exact gene remains elusive compared to the bacterial counterparts.

References

-

Liu, Y., et al. (2025). "Revision of the Formycin A and Pyrazofurin Biosynthetic Pathways Reveals Specificity for D-Glutamic Acid." Nature Communications. Link

-

Zhang, B., et al. (2017).[4] "Biosynthesis of the Pyrazole C-Nucleoside Antibiotic Formycin A." Chem. Sci.[5]Link

-

Zhao, Q., et al. (2025). "Pyrazofurin Biosynthesis Involves Nonenzymatic Ring Contraction." Journal of the American Chemical Society. Link

-

Kudo, F., et al. (2019). "Nitrogen–Nitrogen Bond Formation in Natural Product Biosynthesis." Journal of Natural Products. Link

-

Matsuda, K., et al. (2018). "Discovery of the Biosynthetic Machinery for Heterocyclic N–N Bond Formation." Annual Review of Biochemistry. Link

Sources

- 1. Revision of the Formycin A and Pyrazofurin Biosynthetic Pathways Reveals Specificity for d-Glutamic Acid and a Cryptic N-Acylation Step During Pyrazole Core Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural and Biomimetic Antitumor Pyrazoles, A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of withasomnine and pyrazole derivatives via intramolecular dehydrogenative cyclization, as well as biological evaluation of withasomnine-based scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Comparative Investigation into Formycin A and Pyrazofurin A Biosynthesis Reveals Branch Pathways for the Construction of C-Nucleoside Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of 2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid

Introduction

2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid is a chiral carboxylic acid derivative of significant interest in pharmaceutical research and development. Its structural motifs, including the fluorophenyl and pyrazole rings, are common in biologically active molecules. The presence of a stereocenter dictates that the enantiomers may exhibit different pharmacological and toxicological profiles, making the isolation of a single enantiomer often crucial for therapeutic applications.[1] Furthermore, the purity of the final compound is paramount to ensure safety and efficacy. This document provides a comprehensive guide to the purification of this compound, detailing various methods from bulk purification to chiral separation. It is intended for researchers, scientists, and drug development professionals.

Understanding the Molecule and Potential Impurities

Before delving into purification protocols, it is essential to understand the physicochemical properties of 2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid and the potential impurities that may arise during its synthesis.

Key Molecular Features:

-

Acidic Carboxylic Acid Group: This functional group allows for manipulation of solubility based on pH. The compound will be more soluble in basic aqueous solutions as its carboxylate salt and less soluble in acidic solutions.

-

Aromatic Rings (Fluorophenyl and Pyrazole): These nonpolar moieties contribute to the molecule's overall lipophilicity and can be exploited in chromatographic separations.

-

Chiral Center: The carbon atom attached to the fluorophenyl, pyrazole, carboxylic acid, and hydrogen is a stereocenter, leading to the existence of two enantiomers.

Common Impurities:

-

Starting Materials: Unreacted precursors from the synthesis.

-

Regioisomers: Formation of isomeric pyrazole products can occur, particularly with unsymmetrical starting materials.[2]

-

Byproducts of Side Reactions: These can include products from over-alkylation, hydrolysis of intermediates, or other competing reactions.

-

Colored Impurities: Often arise from side reactions involving hydrazine starting materials.[2]

Purification Strategies: From Crude to High Purity

A multi-step purification strategy is often necessary to achieve the desired purity of 2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid. The following sections detail common and effective purification methods.

Acid-Base Extraction: A First-Pass Purification

This technique leverages the acidic nature of the carboxylic acid group to separate the target compound from non-acidic impurities.

Principle: The crude product is dissolved in an organic solvent and washed with a basic aqueous solution. The acidic target compound is deprotonated to form a water-soluble salt and partitions into the aqueous phase, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified to precipitate the purified product.

Protocol:

-

Dissolve the crude 2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of a dilute aqueous base (e.g., 1 M sodium bicarbonate or sodium carbonate solution) and shake vigorously.[2][3] Allow the layers to separate.

-

Drain the lower aqueous layer into a clean flask.

-

Repeat the extraction of the organic layer with the aqueous base to ensure complete recovery of the product.

-

Combine the aqueous extracts and cool in an ice bath.

-

Slowly add a dilute aqueous acid (e.g., 1 M HCl) with stirring until the solution is acidic (test with pH paper).[2]

-

The purified product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Workflow for Acid-Base Extraction

Caption: Acid-Base Extraction Workflow.

Recrystallization: For Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be identified.

Principle: The crude solid is dissolved in a hot solvent in which it has high solubility. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Solvent Selection:

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

-

Dissolve the compound well at high temperatures but poorly at low temperatures.

-

Not react with the compound.

-

Have a boiling point below the melting point of the compound.

-

Be easily removable from the purified crystals.

Table 1: Potential Recrystallization Solvents

| Solvent | Boiling Point (°C) | Polarity | Notes |

| Ethanol | 78 | Polar Protic | Often a good choice for moderately polar compounds. |

| Ethyl Acetate | 77 | Polar Aprotic | Can be effective, sometimes used in combination with a non-polar solvent. |

| Dichloromethane/Petroleum Ether | 40 / 40-60 | Mixture | A common solvent pair for recrystallization.[3] |

| Acetic Acid (diluted) | Variable | Polar Protic | Has been used for recrystallizing pyrazole derivatives.[4] |

Protocol:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid dissolves completely.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them.[5]

-

If charcoal was used, perform a hot gravity filtration to remove it.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent.

-

Dry the crystals under vacuum.

Workflow for Recrystallization

Caption: Recrystallization Workflow.

Column Chromatography: For High-Purity Separation

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing closely related impurities.[6][7]

Principle: A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel. A solvent or mixture of solvents (mobile phase) is used to elute the compounds down the column. Compounds with a higher affinity for the stationary phase will move more slowly than those with a lower affinity, allowing for their separation.

Protocol:

-

Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent.

-

Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly adsorbed compounds. A common mobile phase for pyrazole derivatives is a mixture of petroleum ether and ethyl acetate.[8]

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Workflow for Column Chromatography

Caption: Column Chromatography Workflow.

Chiral Separation: Resolving Enantiomers

For applications requiring a single enantiomer, a chiral separation step is necessary. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.[9]

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs are widely used for the separation of chiral acids.[1]

Method Development Considerations:

-

Chiral Stationary Phase (CSP) Selection: Screening of different CSPs (e.g., cellulose or amylose-based) is often necessary to find one that provides adequate separation.

-

Mobile Phase Optimization: The composition of the mobile phase (e.g., normal phase, reversed phase, or polar organic mode) significantly impacts the separation.[10] For acidic compounds, the addition of a small amount of an acid (e.g., acetic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.[1]

General Protocol (Analytical Scale):

-

Dissolve a small amount of the racemic 2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid in the mobile phase.

-

Inject the sample onto the chiral HPLC system equipped with the selected CSP.

-

Run the separation using the optimized mobile phase conditions.

-

Monitor the elution of the enantiomers using a suitable detector (e.g., UV).

-

The two enantiomers will appear as two separate peaks in the chromatogram.

Preparative Chiral HPLC:

Once an analytical method is developed, it can be scaled up to a preparative scale to isolate larger quantities of the individual enantiomers. This involves using a larger column and a higher flow rate.

Conclusion

The purification of 2-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid requires a systematic approach that addresses both achiral and chiral impurities. A combination of acid-base extraction, recrystallization, and column chromatography can be employed to achieve high chemical purity. For the isolation of individual enantiomers, chiral HPLC is the method of choice. The specific protocols and conditions will need to be optimized based on the scale of the synthesis and the nature of the impurities present.

References

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC. Available at: [Link]

- CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents.

-

Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega - ACS Publications. Available at: [Link]

-

Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. Available at: [Link]

-

SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES - Bibliomed. Available at: [Link]

-

Synthesis of pyrazolines by using acetic acid | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

Enantiomeric separation of 2-aryloxyalkyl- and 2-arylalkyl-2-aryloxyacetic acids on a Penicillin G Acylase-based chiral stationary phase: influence of the chemical structure on retention and enantioselectivity - PubMed. Available at: [Link]

-

Enantiomeric Separation of New Chiral Azole Compounds - Semantic Scholar. Available at: [Link]

-

Supporting Information for - Rsc.org. Available at: [Link]

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. Available at: [Link]

- Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents.

Sources

- 1. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Optimizing Cell-Based Screens for Pyrazole-Scaffold Therapeutics

Abstract

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Ruxolitinib. However, the lipophilic nature of novel pyrazole derivatives often leads to compound precipitation and false negatives in aqueous cell-based assays. This guide outlines a validated, self-correcting workflow for screening pyrazole libraries. We integrate a resazurin-based primary screen with secondary apoptotic profiling to distinguish true pharmacological efficacy from assay artifacts.

Experimental Design Strategy

The Biological Context

Pyrazole derivatives primarily exert anticancer effects via two mechanisms:[1]

-

Kinase Inhibition: Targeting ATP-binding pockets of CDKs, VEGFR, or EGFR.

-

COX-2 Inhibition: Inducing apoptosis via the mitochondrial pathway.

To validate a library, we must demonstrate not just cell death, but specific cell death (apoptosis) and dose-dependency.

Cell Line Selection Panel

Select cell lines with known overexpression of pyrazole targets to ensure assay sensitivity.

| Cell Line | Tissue Origin | Key Target Expression | Recommended Media |

| A549 | Lung Carcinoma | COX-2 High, EGFR High | F-12K + 10% FBS |

| MCF-7 | Breast Adenocarcinoma | CDK2/Cyclin E High | DMEM + 0.01 mg/mL insulin |

| HCT-116 | Colorectal Carcinoma | COX-2 High, p53 Wildtype | McCoy’s 5A + 10% FBS |

Compound Management (Critical Step)

Pyrazoles are prone to precipitation in aqueous media.

-

Solvent: Dissolve neat compounds in 100% DMSO to create 10 mM stock solutions.

-

The "0.5% Rule": The final DMSO concentration in the well must never exceed 0.5% (v/v). Higher levels induce non-specific toxicity, masking the pyrazole's true IC50.

-

Intermediate Plate: Do not pipette directly from 100% DMSO stock to cells. Create an intermediate dilution plate in culture media (e.g., 10x concentration) before adding to the cell plate.

Phase I: Primary Screening (Metabolic Viability)

We utilize Resazurin (Alamar Blue) over MTT.

-

Why? Resazurin is non-toxic, allowing multiplexing (you can run other assays on the same cells afterward) and eliminates the solubilization step required for MTT formazan crystals, reducing variability.

Protocol: Resazurin Kinetic Assay

Objective: Determine IC50 values for the pyrazole library.

-

Seeding: Dispense 3,000–5,000 cells/well in 96-well black-walled plates. Incubate for 24h to allow attachment.

-

Note: Leave perimeter wells filled with PBS (no cells) to prevent "Edge Effect" evaporation.

-

-

Treatment: Add 10 µL of 10x compound solution to 90 µL media.

-

Positive Control: Staurosporine (1 µM) or Celecoxib (50 µM).

-

Negative Control: 0.5% DMSO Vehicle.

-

Blank: Media only (no cells).

-

-

Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

-

Addition: Add Resazurin reagent (final concentration 44 µM) directly to wells.

-

Readout: Measure fluorescence (Ex 530-560 nm / Em 590 nm) after 2–4 hours.

Data Validation: The Z-Factor

Before accepting data, calculate the Z-factor (

- : Standard deviation of positive/negative controls.[3][5]

- : Mean of positive/negative controls.

-

Pass Criteria:

. If

Phase II: Mechanism of Action (Apoptosis)

Cytotoxicity could be necrotic (non-specific bursting) or apoptotic (programmed). Pyrazoles should induce apoptosis. We use Annexin V-FITC / Propidium Iodide (PI) flow cytometry.

Protocol: Annexin V/PI Staining[6][7][8][9]

-

Harvest: Collect cells (including floating cells!) after 24h treatment with the IC50 concentration determined in Phase I.

-

Wash: Wash 2x with cold PBS. Resuspend in 1X Annexin-binding buffer.

-

Stain: Add 5 µL Annexin V-FITC and 5 µL PI.

-

Incubate: 15 min at RT in the dark.

-

Analyze: Flow Cytometry (FITC channel for Annexin, PE/Texas Red channel for PI).

Interpretation:

-

Q3 (Annexin-/PI-): Live cells.

-

Q4 (Annexin+/PI-): Early Apoptosis (The desired pyrazole effect).

-

Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Visualizing the Workflow & Pathway

Diagram 1: The Screening Cascade

This flowchart illustrates the decision logic for advancing a pyrazole hit.

Caption: Figure 1. Integrated screening cascade for pyrazole derivatives, prioritizing assay robustness (Z-factor) and mechanistic validation.

Diagram 2: Pyrazole Mechanism of Action

Visualizing how pyrazoles interfere with survival signaling (e.g., EGFR/COX-2 axis).

Caption: Figure 2.[6] Proposed signaling blockade by pyrazoles.[6] Inhibition of RTKs and COX-2 reduces Bcl-2, allowing Bax to initiate mitochondrial apoptosis.

Data Presentation & Analysis

When reporting your assay results, organize data to highlight potency (IC50) and assay quality (Z').

Table 1: Representative Screening Data (A549 Cells, 72h)

| Compound ID | IC50 (µM) | R² Value | Mechanism (Flow Cytometry) | Status |

| Pyr-001 (Lead) | 2.4 ± 0.3 | 0.98 | Early Apoptosis (45%) | Advance |

| Pyr-002 | > 50.0 | N/A | No Effect | Discard |

| Pyr-003 | 8.1 ± 1.2 | 0.92 | Necrosis (High PI) | Toxic/Discard |

| Celecoxib (Pos) | 5.5 ± 0.5 | 0.99 | Early Apoptosis | Control |

| Vehicle (Neg) | N/A | N/A | Viable (>95%) | Valid |

Assay Validation Metrics:

-

Z-Factor: 0.72 (Excellent)

-

Signal-to-Noise Ratio: 15:1

References